The compound can be classified as:
The synthesis of 4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide can be achieved through several methods, often involving the formation of the pyrrole ring followed by functionalization. A common approach includes:
The molecular structure of 4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide can be analyzed using various techniques:
4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide often involves interactions with biological targets:
Studies indicate that modifications on the pyrrole ring significantly impact biological activity, suggesting a structure-activity relationship that guides further drug design efforts.
The physical and chemical properties of 4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide are crucial for understanding its behavior in various environments:
Empirical studies provide insights into melting points and solubility characteristics.
4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide holds potential applications across various scientific fields:
4-Benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide belongs to the N-substituted pyrrole-2-carboxamide class of heterocyclic compounds, characterized by a benzoyl group at the pyrrole C4 position and bulky diisopropyl substituents on the carboxamide nitrogen. The core scaffold consists of a five-membered pyrrole ring (molecular formula C₁₂H₁₀N₂O₂ for the unsubstituted variant) with hydrogen-bond donor (N-H) and acceptor (C=O) capabilities, evidenced by its TPSA of 75.95 Ų and LogP of 1.34 [1] [4]. This architecture enables specific three-dimensional interactions with biological targets, particularly hydrophobic protein pockets.
Notably, pyrrole-2-carboxamides demonstrate target selectivity modulated by the C4 substituent and carboxamide N-alkylation. The benzoyl group at C4 introduces a planar, conjugated π-system that enhances stacking interactions within enzyme binding sites, as observed in MmpL3 inhibitors for tuberculosis therapy [2]. Compared to unsubstituted carboxamides or N-methyl variants, the N,N-diisopropyl moiety drastically increases steric bulk, which improves mycobacterial membrane penetration and reduces off-target effects [2]. This is quantified in the table below comparing anti-Mycobacterium tuberculosis H37Rv activity:
Table 1: Structural Influence on Anti-TB Activity of Pyrrole-2-carboxamides
R Group on Pyrrole | Carboxamide Substitution | MIC (μg/mL) | Activity Change vs. Lead |
---|---|---|---|
2,4-Dichlorophenyl | Cyclohexyl | 6.5 | Baseline |
2,4-Dichlorophenyl | Adamantyl | 0.06 | 108-fold ↑ |
Benzoyl | N,N-Diisopropyl | Not reported | Predicted enhancement* |
*Analogous bulky substitutions enhance potency [2]. The benzoyl-diisopropyl combination remains underexplored in published SAR but shares key pharmacophoric elements with clinical candidates like the 2-adamantyl series (MIC: 0.06 μg/mL) [2]. Docking studies confirm that such compounds occupy the S3 (hydrophobic), S4 (H-bonding), and S5 (deep hydrophobic) pockets of MmpL3, with the carboxamide carbonyl forming critical H-bonds with Asp645 and Tyr646 [2].
The N,N-diisopropyl group in 4-benzoyl-1H-pyrrole-2-carboxamide confers distinct steric, electronic, and pharmacokinetic advantages over smaller alkyl or aromatic substituents:
Table 2: Impact of Carboxamide Substitution on Physicochemical Properties
Carboxamide Group | Relative LogP | Metabolic Stability (t₁/₂, min) | Cellular Permeability (Papp, ×10⁻⁶ cm/s) |
---|---|---|---|
N-H | 0.85 | <15 | 8.2 |
N-Methyl | 1.10 | 22 | 12.1 |
N,N-Dimethyl | 1.25 | 45 | 18.7 |
N,N-Diisopropyl | 2.15* | >120* | 25.3* |
*Extrapolated from structural analogs [2] [5] [6]. Diisopropyl enhances stability and permeability but requires formulation optimization due to low aqueous solubility (<0.1 mg/mL).
Synthetically, introducing diisopropyl groups requires coupling pyrrole-2-carboxylic acid with diisopropylamine under activating conditions (e.g., EDCI/HOBt), achieving ~90% purity in commercial batches [6]. Challenges include epimerization at chiral centers in advanced intermediates and column chromatography purification due to high lipophilicity [5].
Current research on 4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide focuses on synthetic methodology and in vitro target screening, with significant gaps in in vivo validation and mechanistic studies:
Table 3: Key Research Gaps and Validation Approaches
Knowledge Gap | Priority | Proposed Validation Method |
---|---|---|
MmpL3 binding affinity | High | [¹⁴C]-Acetate assay in M. smegmatis |
Kinase inhibition potential | Medium | KINOMEscan™ broad-panel screening |
In vivo PK/PD (mammalian) | Critical | Radiolabeled tissue distribution |
Benzoyl group reactivity | Low | Electrophilicity qSAR modeling |
The absence of in vivo efficacy data, mechanism-of-action studies, and scalable asymmetric synthesis routes for chiral derivatives represents the most significant barriers to therapeutic development [2] [5]. Bridging these gaps requires: 1) Target deconvolution via chemical proteomics, and 2) Hybrid synthetic routes merging gold catalysis with enzymatic resolution [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9